molecular formula C₁₃H₂₀ClNO₅ B1141816 Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride CAS No. 172838-30-1

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride

Cat. No.: B1141816
CAS No.: 172838-30-1
M. Wt: 305.75
InChI Key:
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Description

Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride: is a chemical compound with the molecular formula C13H19NO5.ClH and a molecular weight of 305.75 g/mol . It is a derivative of mannose, a sugar molecule, and is characterized by the presence of an amino group at the third carbon position and a benzyl group attached to the oxygen atom at the first carbon position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected mannose derivative is then subjected to a reaction with an amine source to introduce the amino group at the third carbon position.

    Benzylation: The hydroxyl group at the first carbon position is benzylated using benzyl chloride in the presence of a base.

    Deprotection: The protecting groups are removed to yield the final product, Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside.

    Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The compound can modulate the activity of glycosyltransferases and glycosidases, thereby influencing glycosylation patterns and cellular functions .

Comparison with Similar Compounds

  • Benzyl 3-amino-3-deoxy-beta-D-mannopyranoside hydrochloride
  • Benzyl 3-amino-3-deoxy-alpha-D-glucopyranoside hydrochloride
  • Benzyl 3-amino-3-deoxy-alpha-D-galactopyranoside hydrochloride

Uniqueness: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGLYAFSWPUKK-LKEZZVCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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